Home > Products > Screening Compounds P75255 > Lercanidipine-D impurity 6
Lercanidipine-D impurity 6 -

Lercanidipine-D impurity 6

Catalog Number: EVT-13183666
CAS Number:
Molecular Formula: C13H15ClO2
Molecular Weight: 238.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lercanidipine-D impurity 6 is a significant impurity associated with the pharmaceutical compound lercanidipine, which is primarily used as an antihypertensive agent. This impurity is characterized by its complex molecular structure and is crucial for quality control in the production of lercanidipine. The chemical name for Lercanidipine-D impurity 6 is 1-(1-((3,3-Diphenylpropyl)(methyl)amino)-2-methylpropan-2-yl)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid. Its classification falls under the category of organic compounds, specifically as a dihydropyridine derivative.

Source and Classification

Lercanidipine-D impurity 6 is derived from the synthesis of lercanidipine and can be produced through various chemical reactions involving intermediates and starting materials associated with lercanidipine synthesis. It serves as a reference standard in analytical methods for quality control and method validation in pharmaceutical applications. The compound is classified under chemical impurities, which are often categorized based on their origin—either from raw materials or generated during synthetic processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Lercanidipine-D impurity 6 involves several steps that typically include the reaction of specific intermediates under controlled conditions. One documented method involves using a mixture of alcohol and water to hydrolyze an intermediate compound, leading to the formation of the impurity. The reaction conditions, such as temperature and pH, are critical to achieving optimal yields.

  1. Reaction Setup: A typical reaction setup includes a round-bottom flask where the intermediate (e.g., 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine) is dissolved in methanol.
  2. Base Addition: Sodium hydroxide solution is added dropwise to facilitate hydrolysis.
  3. Monitoring: The reaction progress is monitored using thin-layer chromatography (TLC).
  4. Isolation: After completion, the product is isolated by acidifying the reaction mixture with hydrochloric acid, followed by filtration and drying to obtain the final product as a dark brown solid .
Molecular Structure Analysis

Structure and Data

Lercanidipine-D impurity 6 has a complex molecular structure characterized by multiple functional groups:

  • Molecular Formula: C36H39N3O6
  • Molecular Weight: 646.17 g/mol
  • SMILES Notation: CN(CC(C)(C)N1C(C)=C(C(O)=O)C(C2=CC(N+=O)=CC=C2)C(C(OC)=O)=C1C)CCC(C3=CC=CC=C3)C4=CC=CC=C4

The structural features include:

  • A dihydropyridine core
  • Multiple methyl and methoxycarbonyl groups
  • A nitrophenyl substituent which contributes to its pharmacological properties .
Chemical Reactions Analysis

Reactions and Technical Details

Lercanidipine-D impurity 6 can undergo various chemical reactions typical for dihydropyridine derivatives:

  1. Hydrolysis: The primary reaction involves hydrolysis of the ester or amide bonds under basic conditions.
  2. Reduction: Potential reduction reactions may occur at specific functional groups, altering the compound's pharmacokinetic properties.
  3. Nitration: The nitrophenyl group can participate in further nitration reactions depending on the reaction conditions applied.

Understanding these reactions is essential for developing methods to manage impurities during lercanidipine synthesis .

Mechanism of Action

Lercanidipine itself functions as a calcium channel blocker, inhibiting calcium influx into vascular smooth muscle cells. This mechanism leads to vasodilation and reduced blood pressure. While Lercanidipine-D impurity 6 does not directly exhibit therapeutic effects, its presence can influence the pharmacodynamics of lercanidipine by potentially affecting its absorption or metabolism.

The mechanism involves:

  • Calcium Channel Inhibition: By blocking calcium channels, lercanidipine reduces intracellular calcium levels.
  • Vasodilation: This results in relaxation of vascular smooth muscle, leading to decreased peripheral resistance and lower blood pressure .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lercanidipine-D impurity 6 exhibits several notable physical and chemical properties:

  • Appearance: Dark brown powder
  • Melting Point: Approximately 178–179 °C
  • Solubility: Soluble in organic solvents such as methanol; limited solubility in water due to its hydrophobic character.

These properties are critical for handling and storage, as well as for determining compatibility with other pharmaceutical ingredients during formulation .

Applications

Scientific Uses

Lercanidipine-D impurity 6 serves several important roles in pharmaceutical science:

  1. Quality Control: Used as a reference standard in analytical method development to ensure purity during lercanidipine production.
  2. Method Validation: Essential for validating analytical methods used in regulatory submissions (e.g., Abbreviated New Drug Applications).
  3. Research Tool: Useful in research settings for studying impurities' effects on drug formulations and stability.
Introduction to Lercanidipine-D Impurity 6 in Pharmaceutical Context

Role of Process-Related Impurities in Antihypertensive Drug Synthesis

Lercanidipine-D impurity 6 is a structurally characterized degradation product formed during the synthesis of lercanidipine hydrochloride, a dihydropyridine calcium channel blocker used for hypertension treatment. As a high-membrane-binding-coefficient antagonist, lercanidipine’s synthesis involves complex multi-step reactions prone to generating impurities that compromise drug efficacy and safety. This impurity arises predominantly during esterification and hydrolysis steps, where intermediates undergo nucleophilic attack under alkaline conditions (pH > 8.0) or thermal degradation . Its presence in final formulations is minimized through stringent process controls, as impurities can alter pharmacokinetics and stability profiles of active pharmaceutical ingredients (APIs) [9]. Regulatory guidelines like ICH Q3A/B mandate impurity levels below thresholds (e.g., 0.10–0.15% for unidentified impurities), necessitating robust analytical monitoring during antihypertensive drug manufacturing [6].

Regulatory Significance of Impurity Profiling in Lercanidipine Hydrochloride Manufacturing

Impurity profiling of lercanidipine hydrochloride APIs is critical for regulatory compliance during Abbreviated New Drug Application (ANDA) submissions. Lercanidipine-D impurity 6 (CAS 2407630-84-4) is recognized as a "significant impurity" by pharmacopeial standards, requiring detailed characterization data for quality control [2] [5]. Suppliers like SynZeal and Veeprho provide certified reference materials (≥95% purity) with traceability to USP/EP standards, supporting analytical method validation and commercial batch release testing [2] [5]. The European Pharmacopoeia specifies impurity D (free base CAS 786625-22-7) as a closely related entity, emphasizing the need for precise identification to avoid misclassification [3] [7]. Failure to control such impurities may lead to regulatory rejection due to potential toxicity risks or inconsistent product performance.

  • Purity (≥98.5%)
  • Batch-specific chromatograms
  • NMR/LC-MS spectral data
  • Traceability to pharmacopeial references [2]

These materials enable analytical method validation per ICH Q14, covering robustness against pH/temperature variations and solution stability [2] [6].

Properties

Product Name

Lercanidipine-D impurity 6

IUPAC Name

(1-chloro-2-methylpropan-2-yl) (E)-3-phenylprop-2-enoate

Molecular Formula

C13H15ClO2

Molecular Weight

238.71 g/mol

InChI

InChI=1S/C13H15ClO2/c1-13(2,10-14)16-12(15)9-8-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3/b9-8+

InChI Key

UUMVHZWBPFRKNU-CMDGGOBGSA-N

Canonical SMILES

CC(C)(CCl)OC(=O)C=CC1=CC=CC=C1

Isomeric SMILES

CC(C)(CCl)OC(=O)/C=C/C1=CC=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.